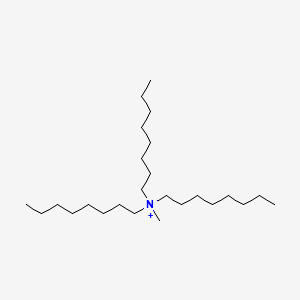
Methyltricaprylylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltrioctylammonium is a quaternary ammonium ion with three octyl groups and one methyl group attached to the nitrogen.
Aplicaciones Científicas De Investigación
2.1 Phase-Transfer Catalysis
Methyltricaprylylammonium is primarily used in phase-transfer catalysis (PTC), where it enhances the efficiency of reactions involving ionic species in organic solvents. For example, it can facilitate the alkylation of nucleophiles by transferring them from an aqueous phase to an organic phase, thereby increasing reaction rates and yields .
Case Study: Alkylation Reactions
A study demonstrated that using this compound chloride significantly improved the yield of alkylation reactions involving phenols and alcohols . The catalyst enabled the effective transfer of phenolate ions into an organic solvent, leading to higher product formation.
Environmental Applications
3.1 Heavy Metal Recovery
This compound has been employed in the extraction and recovery of heavy metals from wastewater. Its ability to form stable complexes with metal ions allows for effective separation processes.
Case Study: Hexavalent Chromium Recovery
In a study focused on recovering hexavalent chromium from contaminated water, this compound was utilized in liquid-liquid extraction processes . The results indicated a high efficiency in removing chromium ions, demonstrating its potential for environmental remediation.
Industrial Applications
4.1 Waste Treatment
The compound is also applied in waste treatment processes where it helps in the purification of byproducts from industrial operations.
Case Study: Organic Waste Treatment
A patented process outlined the use of this compound as a phase-transfer catalyst to improve the quality of aqueous waste streams containing contaminants . By facilitating the reaction between nucleophiles and electrophiles, this method allowed for the conversion of harmful substances into less toxic forms.
Propiedades
Número CAS |
22061-11-6 |
|---|---|
Fórmula molecular |
C25H54N+ |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3/q+1 |
Clave InChI |
ZUZLIXGTXQBUDC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |
Key on ui other cas no. |
22061-11-6 |
Sinónimos |
Aliquat 336 capriquat methyltricaprylylammonium methyltricaprylylammonium chloride methyltrioctylammonium chloride MTOATFA cpd TOMAC salt tricaprylylmethylammonium trioctylmethylammonium trioctylmethylammonium chloride trioctylmethylammonium iodide trioctylmethylammonium trifluoroacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















